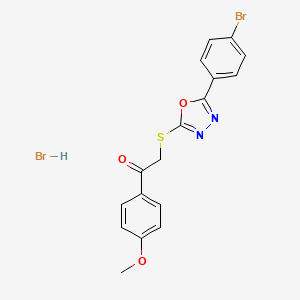

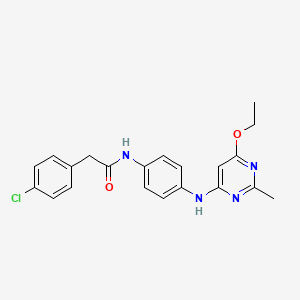

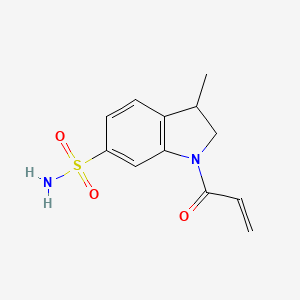

N-(4-bromophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-bromophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide" is a complex organic molecule that is likely to have a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including an acetamide, a bromophenyl group, a methoxyphenyl group, and a dihydropyrazinyl moiety linked via a thioether bond. These features suggest potential applications in various fields such as pharmaceuticals, materials science, or as a flavoring agent .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, where a toluene and methanol mixture was used for crystallization . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involved alkylation and nitration steps, indicating that multi-step synthetic routes are common for such compounds . The synthesis of our compound of interest would likely involve a similar complex multi-step process, potentially including steps like bromination, acetylation, and the introduction of the methoxy and dihydropyrazinyl groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using techniques such as X-ray diffraction (XRD), FT-IR, NMR spectroscopies, and DFT calculations . For instance, the 4-bromophenyl fragment in a related compound was found to make a significant dihedral angle with the acetamide unit, which could influence the overall molecular conformation and properties . The molecular electrostatic potential and the analysis of HOMO and LUMO can provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity .

Chemical Reactions Analysis

The presence of an acetamide group in the molecule suggests that it could participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The bromophenyl group is a good leaving group, which could be displaced in nucleophilic aromatic substitution reactions. The methoxy group could influence the electron density on the aromatic ring, affecting its reactivity. The dihydropyrazinyl moiety could also engage in chemical transformations, potentially involving the thioether linkage .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would be influenced by its molecular structure. The intermolecular hydrogen bonds and C-H⋯π contacts observed in related compounds suggest that similar interactions could be present in our compound, affecting its melting point, solubility, and crystal packing . The presence of a bromine atom would increase the molecular weight and could affect the compound's volatility. The polar functional groups would likely make the compound soluble in polar solvents, and its UV-Visible spectroscopy characteristics would be determined by the conjugated system and the presence of electron-donating and withdrawing groups .

Wissenschaftliche Forschungsanwendungen

Anticancer and Antiviral Activities

Research on related pyrazoline-substituted 4-thiazolidinones, which share structural motifs with the compound , indicates significant anticancer and antiviral activities. Compounds in this category have demonstrated selective inhibition of leukemia cell lines' growth and high activity against specific virus strains. These findings highlight the potential of such compounds in developing new therapeutic agents targeting cancer and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Antimicrobial Activities

Another area of application involves antimicrobial activities. Novel thiazoles and thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds have shown significant antibacterial and antifungal activities, making them promising candidates for addressing various microbial infections. This research domain underscores the compound's utility in developing new antimicrobials with broad-spectrum efficacy (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively studied to understand their structural and functional attributes. These studies often explore novel synthetic routes, offering insights into the chemical properties and reactivity of such compounds. This foundational research is crucial for the development of new compounds with enhanced efficacy and reduced toxicity for various applications (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

Antioxidant Activity

Compounds structurally related to N-(4-bromophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide have been evaluated for their antioxidant activity. The presence of bromophenols, for instance, has been linked to potent scavenging activity against radicals, indicating their potential application as natural antioxidants in food and pharmaceutical fields (Li, Li, Gloer, & Wang, 2012).

Wirkmechanismus

The same study also mentions that these derivatives were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using a turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrN3O3S/c1-26-16-8-6-15(7-9-16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-4-2-13(20)3-5-14/h2-11H,12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKJZZGIWZGVKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)

![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)

![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)

![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)

![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2505478.png)